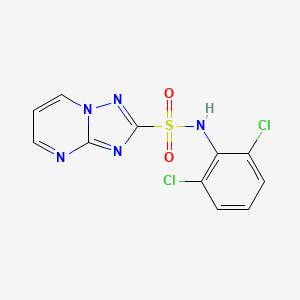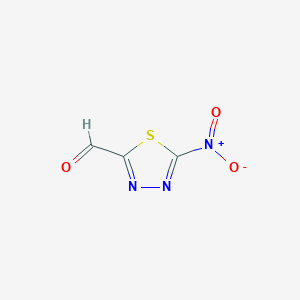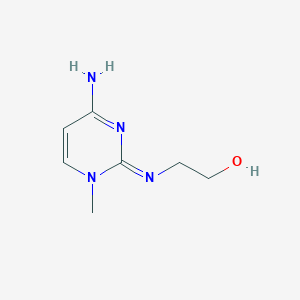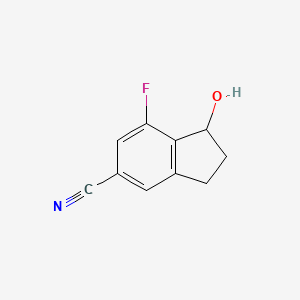
7-Fluoro-1-hydroxy-2,3-dihydro-1H-indene-5-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Fluoro-1-hydroxy-2,3-dihydro-1H-indene-5-carbonitrile is a synthetic organic compound that belongs to the class of indene derivatives This compound is characterized by the presence of a fluoro group, a hydroxyl group, and a carbonitrile group attached to the indene ring system
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 7-Fluoro-1-hydroxy-2,3-dihydro-1H-indene-5-carbonitrile typically involves the following steps:
Starting Material: The synthesis begins with the preparation of the indene core structure.
Fluorination: Introduction of the fluoro group at the 7th position of the indene ring is achieved using fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Hydroxylation: The hydroxyl group is introduced at the 1st position through hydroxylation reactions using reagents like osmium tetroxide (OsO4) or hydrogen peroxide (H2O2) in the presence of a catalyst.
Carbonitrile Formation: The carbonitrile group is introduced at the 5th position using cyanation reactions with reagents such as sodium cyanide (NaCN) or copper(I) cyanide (CuCN).
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:
Batch Reactors: Utilization of batch reactors for controlled addition of reagents and monitoring of reaction parameters.
Purification: Purification of the final product through techniques such as recrystallization, column chromatography, or distillation.
Quality Control: Implementation of quality control measures to ensure the consistency and quality of the produced compound.
Analyse Chemischer Reaktionen
Types of Reactions
7-Fluoro-1-hydroxy-2,3-dihydro-1H-indene-5-carbonitrile undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The carbonitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.
Substitution: The fluoro group can be substituted with other functional groups through nucleophilic substitution reactions using reagents such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, H2SO4
Reduction: LiAlH4, H2/Pd-C
Substitution: NaOCH3, KOtBu
Major Products Formed
Oxidation: Formation of 7-Fluoro-1-oxo-2,3-dihydro-1H-indene-5-carbonitrile
Reduction: Formation of 7-Fluoro-1-hydroxy-2,3-dihydro-1H-indene-5-amine
Substitution: Formation of various substituted indene derivatives depending on the nucleophile used
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a precursor in the development of novel pharmaceuticals.
Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications in the treatment of various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of 7-Fluoro-1-hydroxy-2,3-dihydro-1H-indene-5-carbonitrile involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins involved in key biological processes.
Pathways Involved: The compound may modulate signaling pathways, such as the MAPK/ERK pathway or the PI3K/Akt pathway, leading to changes in cellular functions and responses.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 7-Fluoro-1-hydroxy-2,3-dihydro-1H-indene-5-carboxylic acid
- 7-Fluoro-1-hydroxy-2,3-dihydro-1H-indene-5-methyl
- 7-Fluoro-1-hydroxy-2,3-dihydro-1H-indene-5-ethyl
Uniqueness
7-Fluoro-1-hydroxy-2,3-dihydro-1H-indene-5-carbonitrile is unique due to the presence of the carbonitrile group, which imparts distinct chemical and biological properties
Eigenschaften
Molekularformel |
C10H8FNO |
|---|---|
Molekulargewicht |
177.17 g/mol |
IUPAC-Name |
7-fluoro-1-hydroxy-2,3-dihydro-1H-indene-5-carbonitrile |
InChI |
InChI=1S/C10H8FNO/c11-8-4-6(5-12)3-7-1-2-9(13)10(7)8/h3-4,9,13H,1-2H2 |
InChI-Schlüssel |
OJEKWARNDAECMM-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC2=C(C1O)C(=CC(=C2)C#N)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


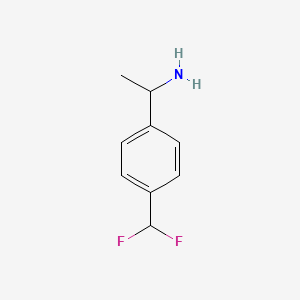

![4-Methyl-2H-[1,3]thiazolo[3,2-a][1,3,5]triazine-2-thione](/img/structure/B15246649.png)
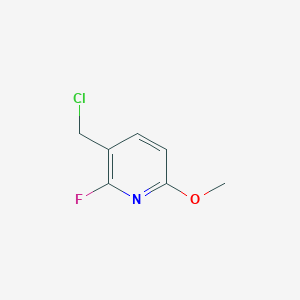
![[1,2,5]Thiadiazolo[3,4-d]pyrimidine-7(3H)-thione](/img/structure/B15246660.png)
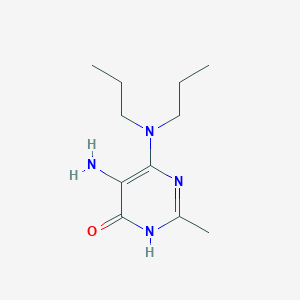
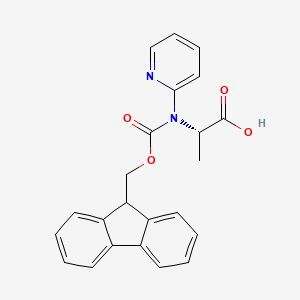
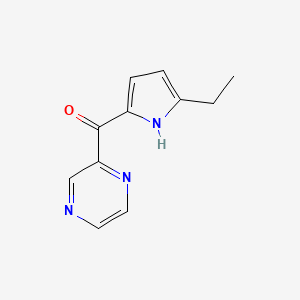
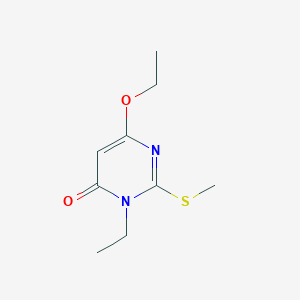
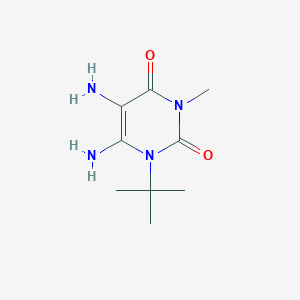
![2-((4-(2,4-Dimethylphenyl)-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)-N-(2-methoxybenzyl)acetamide](/img/structure/B15246693.png)
